2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine
Description
2-[(Benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a pyrrolidine-based compound featuring two distinct substituents: a benzenesulfonylmethyl group at position 2 and a 4-(trifluoromethyl)benzoyl group at position 1. The pyrrolidine core, a five-membered saturated heterocycle, provides conformational rigidity, while the substituents confer unique electronic and steric properties. The benzenesulfonyl group (C₆H₅SO₂–) is electron-withdrawing, enhancing stability and influencing intermolecular interactions, whereas the 4-(trifluoromethyl)benzoyl moiety (CF₃-C₆H₄-CO–) introduces lipophilicity and metabolic resistance due to the trifluoromethyl group.
The molecular formula is C₁₉H₁₈F₃NO₃S, with a molecular weight of 421.41 g/mol. This compound may have applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, given structural similarities to bioactive sulfonamide derivatives .
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALABKQYMSNOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS No. 402-49-3) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential anticancer effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 335.34 g/mol
- Key Functional Groups : Pyrrolidine, trifluoromethyl group, benzenesulfonyl group
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various compounds similar to or derived from this compound. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibitory activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be around 62.5 µM, indicating mild activity against these pathogens .
Enzyme Inhibition
Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been observed in related compounds. The IC values for these inhibitors ranged from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE, suggesting potential applications in treating conditions like Alzheimer's disease .
Anticancer Activity
The anticancer potential of compounds related to this compound has also been explored. Some studies indicate significant antiproliferative activity against various cancer cell lines, with IC values reported as low as 3.0 µM for certain derivatives against human cancer cells . The structural modifications involving the trifluoromethyl group are believed to enhance the biological efficacy of these compounds.
Case Study 1: Antimycobacterial Activity
In a study focusing on N-alkyl derivatives of pyrrolidine compounds, several exhibited promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The structure-activity relationship highlighted that the introduction of bulky groups like benzenesulfonyl significantly improved the activity compared to simpler analogs .
Case Study 2: Inhibition of Cholinesterases
Another research effort evaluated a series of hydrazinecarboxamide derivatives, which included components similar to those found in this compound. These compounds demonstrated effective inhibition of AChE and BuChE, suggesting their potential utility in neurodegenerative disease therapies .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three related molecules from the evidence:
3-(Benzenesulfonyl)-1-[4-(Trifluoromethyl)benzenesulfonyl]pyrrolidine (BJ01259)
- CAS : 1704614-06-1
- Molecular Formula: C₁₇H₁₆F₃NO₄S₂
- Molecular Weight : 419.4384 g/mol
- Key Differences: Both compounds share a pyrrolidine core and benzenesulfonyl group. BJ01259 features a dual sulfonyl substitution (positions 1 and 3), whereas the target compound has a benzoyl group at position 1.
3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione (BJ01406)
- CAS : 2741944-60-3
- Molecular Formula : C₂₀H₂₂BrN₃O₂S
- Molecular Weight : 448.3766 g/mol
- Key Differences :
3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic Acid 2-(Toluene-4-sulfonyl)ethyl Ester (8f)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The target compound’s benzoyl group offers a balance between lipophilicity and polarity, contrasting with BJ01259’s dual sulfonyl groups, which may limit bioavailability due to excessive polarity .
- Metabolic Stability : The trifluoromethyl group in the target compound and Compound 8f’s trifluoroethoxy group both resist oxidative metabolism, suggesting utility in long-acting therapeutics .
Preparation Methods
Pyrrolidine derivatives are typically synthesized via cyclization, ring-opening, or functional group interconversion. For the target compound, sequential introduction of substituents is critical.
Pyrrolidine Substrate Selection
The unsubstituted pyrrolidine ring serves as the foundational scaffold. Substituents are introduced via:
- Nucleophilic substitution for benzenesulfonylmethyl group installation.
- Acylation for 4-(trifluoromethyl)benzoyl group incorporation.
Key intermediates include 2-(halomethyl)pyrrolidine or 2-(methyl)pyrrolidine, which undergo sulfonylation or oxidation-sulfonylation sequences.
Stepwise Functionalization Approaches
Route 1: Initial Sulfonylation Followed by Acylation
Synthesis of 2-(Benzenesulfonylmethyl)pyrrolidine
Procedure :
- Substrate : 2-(Chloromethyl)pyrrolidine (1.0 equiv).
- Reagents : Benzenesulfinate (1.2 equiv), DMF, 60°C, 12 h.
- Mechanism : Nucleophilic displacement of chloride by benzenesulfinate.
- Yield : ~70–80% after silica gel chromatography.
Challenges : Competing elimination requires controlled temperature and anhydrous conditions.
Acylation at Position 1
Procedure :
- Substrate : 2-(Benzenesulfonylmethyl)pyrrolidine (1.0 equiv).
- Reagents : 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv), triethylamine (1.5 equiv), DCM, 0°C→RT, 2 h.
- Workup : Aqueous HCl wash, drying (MgSO₄), and solvent evaporation.
- Yield : 78–88%.
Optimization : Excess acyl chloride and low temperatures minimize diketopiperazine formation.
Route 2: Reverse Sequence (Acylation First)
Synthesis of 1-[4-(Trifluoromethyl)benzoyl]pyrrolidine
Procedure :
- Substrate : Pyrrolidine (1.0 equiv).
- Reagents : 4-(Trifluoromethyl)benzoyl chloride (1.05 equiv), polymer-supported base (e.g., piperidinomethylpolystyrene), DCM/MeOH (4:1), RT, 2 h.
- Purification : SCX column elution with NH₃/MeOH.
- Yield : 85–90%.
Advantages : Polymer-supported bases simplify workup and reduce emulsion formation.
Sulfonylation at Position 2
Procedure :
- Substrate : 1-[4-(Trifluoromethyl)benzoyl]pyrrolidine (1.0 equiv).
- Reagents : Benzenesulfonyl chloride (1.2 equiv), NaH (1.5 equiv), THF, 0°C→RT, 6 h.
- Mechanism : Deprotonation of methylpyrrolidine followed by sulfonylation.
- Yield : 65–75%.
Limitations : Competitive N-sulfonylation requires careful stoichiometry.
Comparative Analysis of Methods
| Parameter | Route 1 (Sulfonylation First) | Route 2 (Acylation First) | Photochemical Approach |
|---|---|---|---|
| Overall Yield | 55–63% | 60–68% | 30–40% (estimated) |
| Reaction Time | 14–18 h | 8–10 h | 24–48 h |
| Purification Ease | Moderate (chromatography) | High (SCX columns) | Low (complex mixtures) |
| Scalability | High | High | Moderate |
Key Insights :
Critical Reaction Optimization Parameters
Solvent Selection
Temperature Control
Q & A
Q. What are the key synthetic routes for preparing 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine?
The synthesis typically involves multi-step organic reactions, including esterification, amide coupling, and functional group modifications. For example, a benzenesulfonylmethyl group can be introduced via nucleophilic substitution using benzenesulfonyl chloride, followed by coupling with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in THF). Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can the compound be characterized using analytical techniques?
- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed m/z 754 [M+H]+ in a related pyrrolidine derivative) .
- HPLC: Retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) helps assess purity .
- NMR Spectroscopy: 1H/13C NMR resolves structural features, such as pyrrolidine ring protons (δ 1.96–3.33 ppm) and aromatic signals from substituents .
Q. What are the molecular and structural properties of this compound?
The molecular formula is C₁₉H₁₈F₃NO₃S (calculated molecular weight: 415.41 g/mol). The structure includes a pyrrolidine core substituted with a benzenesulfonylmethyl group and a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances lipophilicity, while the sulfonyl group contributes to hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing impurities?
- Controlled Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions .
- Catalytic Systems: Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification: Gradient elution in flash chromatography or preparative HPLC isolates the product from byproducts (e.g., unreacted sulfonyl chlorides) .
Q. How does stereochemistry influence the compound’s bioactivity?
The spatial arrangement of substituents on the pyrrolidine ring (e.g., cis vs. trans configurations) can alter binding affinity to biological targets. For example, (2S,4S) stereochemistry in related compounds enhances metabolic stability and target selectivity. Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to correlate stereochemistry with activity .
Q. How to resolve contradictions in synthetic outcomes reported across studies?
- Reproducibility Checks: Validate reaction parameters (e.g., temperature, solvent ratios) from conflicting protocols .
- Intermediate Analysis: Use LCMS or TLC to identify divergent pathways (e.g., competing sulfonylation vs. oxidation) .
- Side Reaction Mitigation: Adjust stoichiometry of benzenesulfonyl chloride or employ protecting groups for reactive sites .
Methodological Considerations
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Flow Chemistry: Enables continuous production with precise temperature and mixing control .
- Crystallization Optimization: Solvent screening (e.g., ethyl acetate/hexane mixtures) improves yield and polymorph control .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis: Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
